molecular formula C20H22N2O3 B5092746 N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide

N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide

Cat. No.: B5092746
M. Wt: 338.4 g/mol
InChI Key: PDNYAMPTZJECMM-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a phenoxybenzamide moiety, and a propyl linker. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Given the wide use of pyrrolidine ring-containing compounds in medicinal chemistry , it’s possible that “N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide” and similar compounds could be further explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide typically involves a multi-step process:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of a suitable precursor, such as γ-aminobutyric acid, under acidic or basic conditions.

    Attachment of the Propyl Linker: The next step involves the introduction of the propyl linker to the pyrrolidinone ring. This can be accomplished through a nucleophilic substitution reaction using a propyl halide.

    Coupling with Phenoxybenzamide: The final step involves the coupling of the propyl-substituted pyrrolidinone with 3-phenoxybenzamide. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides for nucleophilic substitution, electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is employed in biochemical assays to investigate enzyme activity and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide can be compared with other similar compounds, such as:

    N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: This compound shares the pyrrolidinone ring and propyl linker but differs in the acetamide moiety.

    N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide: This compound has a similar structure but includes a trifluoromethyl group, which may alter its chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19-11-5-13-22(19)14-6-12-21-20(24)16-7-4-10-18(15-16)25-17-8-2-1-3-9-17/h1-4,7-10,15H,5-6,11-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNYAMPTZJECMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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